(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
Overview
Description
(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a trifluoromethyl group attached to a tetrahydropyran ring, which is further substituted with a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of a suitable tetrahydropyran derivative with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)aldehyde or (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)carboxylic acid .
Scientific Research Applications
(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
- (4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine
Uniqueness
The presence of the trifluoromethyl group in (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol distinguishes it from other similar compounds. This group imparts unique chemical properties such as increased stability and lipophilicity, making it valuable for various applications in research and industry .
Biological Activity
Overview
(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol is an organic compound belonging to the class of tetrahydropyrans, featuring a trifluoromethyl group attached to a tetrahydropyran ring. This unique structure enhances its chemical properties, making it a subject of interest in biological research. The compound is being investigated for its potential biological activities, particularly its interactions with biomolecules and possible applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C₆H₇F₃O |
Molecular Weight | 164.12 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 218.9 ± 8.0 °C |
LogP | -0.28 |
Flash Point | 97.7 ± 12.7 °C |
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily due to the lipophilicity imparted by the trifluoromethyl group. This characteristic allows the compound to effectively interact with hydrophobic regions of proteins and cell membranes, potentially modulating enzyme or receptor activities, which can lead to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
- Anticancer Potential : The compound has been evaluated for its potential in inhibiting cancer cell proliferation. For example, derivatives of tetrahydropyran structures have shown activity against various cancer cell lines, suggesting that this compound could be explored further in this context.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structural features may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of tetrahydropyran were synthesized and tested for their anticancer activity against several cell lines, including breast and colon cancer cells. The results indicated that certain modifications to the tetrahydropyran structure enhanced cytotoxicity, with some compounds achieving an IC50 value below 10 µM against targeted cell lines .
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of tetrahydropyran derivatives, including this compound. The study demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting potential applications in developing new antimicrobial agents .
Comparison with Similar Compounds
Compound Name | Biological Activity | Notable Features |
---|---|---|
(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanol | Moderate cytotoxicity | Chlorophenyl substituent enhances activity |
(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran | High lipophilicity | Increased stability due to trifluoromethyl group |
Properties
IUPAC Name |
[4-(trifluoromethyl)oxan-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6(5-11)1-3-12-4-2-6/h11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTHJIQAKPKPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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